molecular formula C10H15ClFNOS B1405195 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride CAS No. 1864054-33-0

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride

Cat. No. B1405195
M. Wt: 251.75 g/mol
InChI Key: IWDBHGIJSGAFKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride” is C10H15ClFNOS. The molecular weight is 251.75 g/mol.

Scientific Research Applications

Synthesis of Complex Compounds

The compound 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride appears to be structurally related or similar to various complex organic molecules that are synthesized for specific scientific applications. For instance, the synthesis of complex derivatives like (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride, which is a key intermediate of aprepitant, involves multiple steps including reductive amination, annulation, esterification, condensation, and salification processes, highlighting the intricate nature of synthesizing such compounds (Zhang Fuli, 2012).

Modification of Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reaction with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others, to form amine-treated polymers. These modifications significantly influence the properties of the hydrogels, such as swelling degree, thermal stability, and biological activities, making them potentially useful in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Schiff Bases and Their Applications

The synthesis of novel Schiff bases utilizing compounds structurally similar to 2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride has been documented. These bases have been synthesized from various starting materials and tested for their antimicrobial activity, demonstrating the potential application of these compounds in creating new antimicrobial agents (Divyaraj Puthran et al., 2019).

Synthesis of Fluorine-Substituted Compounds

The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, structurally related to the compound , has been explored. These compounds exhibit interesting crystal structures and have been investigated for their potential anti-inflammatory activities, indicating the scientific interest in fluorine-substituted organic compounds and their biological relevance (Yue Sun et al., 2019).

properties

IUPAC Name

2-[2-(4-fluorophenyl)sulfanylethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNOS.ClH/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBHGIJSGAFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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